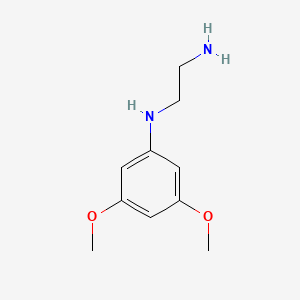

N-(2-aminoethyl)-3,5-dimethoxyaniline

Description

Properties

IUPAC Name |

N'-(3,5-dimethoxyphenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-13-9-5-8(12-4-3-11)6-10(7-9)14-2/h5-7,12H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLDKTVRIBLNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NCCN)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3,5-dimethoxyaniline typically involves the reaction of 3,5-dimethoxyaniline with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3,5-dimethoxyaniline can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to primary or secondary amines.

Substitution: Introduction of various functional groups such as thiols, amines, or halides.

Scientific Research Applications

N-(2-aminoethyl)-3,5-dimethoxyaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3,5-dimethoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

N-(3,5-Dimethoxyphenyl) Acridin-9-Amine (G4)

- Structure : Features an acridine heterocycle attached to 3,5-dimethoxyaniline.

- Key Properties :

- Comparison: Unlike the aminoethyl group, the acridine moiety introduces planar aromaticity, critical for DNA intercalation and G-quadruplex stabilization.

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline Sodium Salt (HDAOS)

- Structure : Contains a sulfopropyl (-CH₂CH(OH)CH₂SO₃⁻Na⁺) substituent.

- Key Properties: High water solubility (critical for diagnostic assays) . Used as a Trinder’s reagent for peroxidase-coupled detection of hydrogen peroxide in clinical biochemistry .

- Comparison: The sulfopropyl group enhances hydrophilicity, whereas the aminoethyl group may offer nucleophilic reactivity for conjugation or drug delivery.

N-(3,5-Dimethoxyphenyl)-4-methoxybenzenesulphonamide

- Structure : Substituted with a 4-methoxybenzenesulphonamide group.

- Key Properties: Synthesized in 71% yield via sulfonylation .

- Comparison: Sulfonamide derivatives are typically less basic than aminoethyl analogs, affecting membrane permeability and target engagement.

N-(But-3-en-1-yl)-3,5-dimethoxyaniline

- Structure : Alkylated with a butenyl (-CH₂CH₂CH=CH₂) group.

- Key Properties: Synthesized in 94% yield via nucleophilic substitution . Serves as an intermediate for carbamate and acetamide derivatives in organocatalytic reactions .

- Comparison: The aminoethyl group’s terminal amine offers greater reactivity (e.g., for peptide coupling) compared to the inert alkene in butenyl derivatives.

N-(3,5-Dimethoxyphenyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide

- Structure : Contains a chromene-carboxamide substituent.

- Key Properties :

- Comparison: The carboxamide group introduces hydrogen-bonding capacity, differing from the aminoethyl’s charge-dependent interactions.

Data Table: Structural and Functional Comparison

Biological Activity

N-(2-aminoethyl)-3,5-dimethoxyaniline (commonly referred to as DAA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DAA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DAA is an aromatic amine with the following structural formula:

This compound features two methoxy groups at the 3 and 5 positions of the aniline ring and an aminoethyl side chain, which contributes to its reactivity and biological interactions.

Target Interactions

DAA has been investigated for its interaction with Angiotensin-converting enzyme 2 (ACE2) . It is suggested that DAA may inhibit ACE2, thereby modulating the activity of angiotensin II, a peptide that typically increases vascular resistance and oxygen consumption. This interaction indicates a potential role for DAA in regulating blood pressure and fluid balance through the renin-angiotensin system.

Biochemical Pathways

The inhibition of ACE2 by DAA could influence several biochemical pathways, particularly those related to cardiovascular health. By potentially reducing the effects of angiotensin II, DAA may contribute to vasodilation and improved blood flow.

Biological Activity

DAA has been explored for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that DAA exhibits antimicrobial activity against a range of pathogens. Its structural features may enhance its ability to penetrate microbial membranes.

- Anticancer Activity : Research indicates that DAA may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent .

- Ligand Properties : DAA has been investigated as a ligand in biochemical assays. Its ability to bind various biomolecules makes it useful in drug design and development.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of DAA on human breast cancer cells (MDA-MB-231). The results indicated that DAA significantly reduced cell viability in a dose-dependent manner, with an IC50 value determined at 25 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction, evidenced by increased caspase-3 activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 25 | Apoptosis induction |

| A549 (Lung) | 30 | Cell cycle arrest |

| HCT116 (Colon) | 20 | Inhibition of proliferation |

Case Study 2: Antimicrobial Activity

In another study, DAA was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL depending on the strain tested. This suggests potential therapeutic applications in treating resistant infections .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 15 |

| Escherichia coli | 20 |

| Streptococcus pneumoniae | 25 |

Q & A

Q. What are the optimal synthetic routes for N-(2-aminoethyl)-3,5-dimethoxyaniline, and how can purity be ensured?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3,5-dimethoxyaniline with a halogenated ethylamine derivative (e.g., 2-chloroethylamine) under controlled conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance reaction efficiency, with temperatures ranging from 60–80°C . Purification often involves column chromatography or recrystallization. Purity validation requires HPLC (≥98% purity, as in HDAOS derivatives) and spectroscopic characterization (¹H/¹³C NMR, IR) .

Q. What safety protocols are critical when handling this compound?

Due to its aromatic amine structure, strict safety measures are essential:

Q. How is this compound characterized spectroscopically?

Key techniques include:

- ¹H NMR : Peaks at δ 3.7–3.8 ppm (methoxy groups), δ 6.3–6.5 ppm (aromatic protons), and δ 2.8–3.1 ppm (aminoethyl chain).

- IR : Stretching vibrations at ~3400 cm⁻¹ (N-H), ~1250 cm⁻¹ (C-O of methoxy).

- Mass spectrometry : Molecular ion peak at m/z ~226 (C₁₁H₁₈N₂O₂) .

Advanced Research Questions

Q. Why does this compound show variable reactivity in copper-mediated coupling reactions?

In copper-mediated N-arylation, electron-donating methoxy groups can deactivate the aromatic ring, reducing electrophilicity. Evidence shows that 3,5-dimethoxyaniline derivatives fail to react with iodothiophenes due to steric hindrance and electronic effects. To mitigate this, use highly reactive aryl halides (e.g., 3-iodothiophene) or introduce directing groups (e.g., carbonyl) to enhance coupling efficiency .

Q. How can this compound be applied in enzymatic assays for biomarker detection?

The derivative N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (HDAOS) is a chromogen in homogeneous enzymatic assays. It reacts with hydrogen peroxide (via peroxidase) and 4-aminoantipyrine to form a colored complex, enabling spectrophotometric quantification of biomarkers like LDL cholesterol. Key parameters include pH (7.0–10.0) and reagent stability in aqueous buffers .

Q. How should researchers resolve contradictions in reaction yields across studies?

Discrepancies in yields (e.g., 65% in Example 7 vs. failed reactions in copper-mediated couplings ) arise from:

- Substituent effects : Electron-withdrawing groups on coupling partners improve reactivity.

- Catalyst selection : Transition metal complexes (e.g., Pd) may outperform Cu in specific cases.

- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilicity.

Systematic optimization via Design of Experiments (DoE) is recommended to identify critical factors .

Q. What computational methods predict the biological activity of derivatives?

- Docking studies : Assess binding affinity to targets like enzymes or receptors using software (AutoDock, Schrödinger).

- QSAR models : Correlate substituent effects (e.g., methoxy vs. trifluoroethyl groups) with bioactivity .

- MD simulations : Evaluate stability of ligand-target complexes over time .

Methodological Tables

Q. Table 1: Reaction Optimization Parameters

Q. Table 2: Analytical Validation of HDAOS

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98.0% (HPLC) | C18 column, UV detection |

| Water Solubility | ≤0.015 absorbance (600 nm) | Spectrophotometry |

| Stability | Stable at 4°C (6 months) | Accelerated aging studies |

Key Research Gaps

- Mechanistic studies : Detailed kinetic analyses of coupling reactions with diverse aryl partners.

- Toxicity profiling : Long-term ecotoxicological impacts of derivatives.

- Advanced applications : Use in photodynamic therapy or as a fluorescence probe .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.